molecular formula C9H5NO4S B1321552 4-Nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 19995-46-1

4-Nitrobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B1321552
CAS No.: 19995-46-1
M. Wt: 223.21 g/mol
InChI Key: VWBSZLRCSIQTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrobenzo[b]thiophene-2-carboxylic acid is a nitro-substituted derivative of benzo[b]thiophene-2-carboxylic acid, characterized by a fused bicyclic aromatic system with a nitro (-NO₂) group at the 4-position and a carboxylic acid (-COOH) group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nitro group, which enhances acidity and influences reactivity. Its molecular formula is C₉H₅NO₄S, with a molecular weight of 239.21 g/mol (calculated from analogous compounds in ).

Properties

IUPAC Name

4-nitro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4S/c11-9(12)8-4-5-6(10(13)14)2-1-3-7(5)15-8/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBSZLRCSIQTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622620
Record name 4-Nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19995-46-1
Record name 4-Nitro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of 4-nitrobenzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, derivatives of this compound may act as enzyme inhibitors or receptor modulators. For example, certain derivatives have been shown to inhibit the activity of specific kinases involved in cancer cell proliferation . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-nitrobenzo[b]thiophene-2-carboxylic acid with analogs differing in substituent type, position, and functional groups. Key differences in physicochemical properties, bioactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison of Benzo[b]thiophene-2-carboxylic Acid Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Activities
This compound 19995-46-1 C₉H₅NO₄S 239.21 4-NO₂ High acidity, potential antimicrobial activity
7-Nitrobenzo[b]thiophene-2-carboxylic acid 90407-22-0 C₉H₅NO₄S 239.21 7-NO₂ Altered electronic properties due to nitro position
4-Chlorobenzo[b]thiophene-2-carboxylic acid 23967-57-9 C₉H₅ClO₂S 212.65 4-Cl Lower acidity vs. nitro analog; halogen interactions
4-Fluoro-7-methoxybenzo[b]thiophene-2-carboxylic acid 476198-92-2 C₁₀H₇FO₃S 226.22 4-F, 7-OCH₃ Enhanced solubility (methoxy group)
6-Chlorobenzo[b]thiophene-2-carboxylic acid 26018-73-5 C₉H₅ClO₂S 212.65 6-Cl Steric effects at 6-position

Substituent Position and Electronic Effects

  • Nitro vs. Halogen Substituents : The nitro group at the 4-position (electron-withdrawing) increases the acidity of the carboxylic acid group compared to chloro or fluoro substituents (). For example, 4-chloro and 4-fluoro analogs (CAS 23967-57-9, 476198-92-2) exhibit lower acidity due to weaker electron withdrawal .

Bioactivity and Structure-Activity Relationships (SAR)

  • For example, isopropylamide substitutions in thiophene-2-carboxylic acid derivatives showed lower MIC values than ethyl or n-propyl analogs, indicating that steric and electronic factors influence potency .
  • Methoxy and Halogen Effects : The 4-fluoro-7-methoxy derivative (CAS 476198-92-2) may exhibit improved solubility and membrane permeability due to the methoxy group, a common pharmacokinetic enhancer .

Physicochemical Properties

  • Molecular Weight and Solubility : The 4-nitro derivative (239.21 g/mol) is heavier than chloro or methoxy analogs (212–226 g/mol), which may reduce solubility in polar solvents. However, nitro groups can enhance crystallinity, as seen in nitrobenzene derivatives () .
  • Thermal Stability : Nitro groups generally decrease thermal stability compared to methoxy or methyl substituents, a critical factor in industrial applications .

Biological Activity

4-Nitrobenzo[b]thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. Its unique structural features, including the nitro and carboxylic acid groups, contribute to its diverse biological activities, particularly in anticancer research and enzyme inhibition.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C9_9H6_6N2_2O4_4S
  • Molecular Weight : 226.22 g/mol

The presence of the nitro group enhances its reactivity, allowing for various chemical modifications that may lead to biologically active derivatives.

The biological activity of this compound is primarily attributed to its role as a precursor in synthesizing bioactive molecules. It has been noted for its ability to act as an enzyme inhibitor , particularly against kinases involved in cancer proliferation. For instance, derivatives of this compound have shown promising results in inhibiting specific kinases such as PIM kinases and MAPK pathways, which are crucial in tumorigenesis .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives:

  • Inhibition of Kinases : Research indicates that certain derivatives can inhibit LIMK1, a kinase that regulates actin dynamics and is implicated in cancer metastasis .
  • Cell Proliferation : The compound has demonstrated the ability to reduce cell proliferation in various cancer cell lines, suggesting potential use as an anticancer agent .

Other Biological Effects

Beyond anticancer properties, benzothiophene derivatives exhibit a range of biological activities:

  • Anti-inflammatory : Compounds derived from this scaffold have shown promise in reducing inflammation by inhibiting leukotriene synthesis, which is significant for treating inflammatory diseases .
  • Antimicrobial : The structural versatility of benzothiophene derivatives allows for exploration in antimicrobial applications, providing a potential avenue for new antibiotic agents .

Case Study 1: Inhibition of PIM Kinases

A study investigated the efficacy of various benzothiophene derivatives, including those derived from this compound, against PIM kinases. The results indicated high selectivity and potency with IC50_{50} values in the nanomolar range, showcasing their potential as therapeutic agents in cancer treatment .

Case Study 2: Anti-inflammatory Properties

Research focusing on the anti-inflammatory effects of benzothiophene derivatives demonstrated significant reductions in pro-inflammatory cytokines when tested on cell cultures treated with these compounds. This suggests a viable pathway for developing new anti-inflammatory drugs based on this chemical scaffold .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundNitro and carboxylic acid groupsAnticancer, anti-inflammatory
Benzo[b]thiophene-2-carboxylic AcidLacks nitro group; less reactiveLimited biological activity
4-Aminobenzo[b]thiophene-2-carboxylic AcidAmino group alters reactivityDifferent spectrum of biological activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrobenzo[b]thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Nitrobenzo[b]thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.